molecular formula C12H15N3 B3047987 N-Benzyl-2-(1H-imidazol-1-yl)ethanamine CAS No. 151642-11-4

N-Benzyl-2-(1H-imidazol-1-yl)ethanamine

Cat. No.: B3047987
CAS No.: 151642-11-4
M. Wt: 201.27 g/mol
InChI Key: GYFRJICBIDLCPX-UHFFFAOYSA-N
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Description

Contextualization of Imidazole-Containing Compounds in Contemporary Chemical Research

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. jchemrev.com Its unique electronic characteristics and structural features have made it a "privileged structure" in chemical research, particularly in the development of therapeutic agents. nih.gov

The imidazole scaffold is a fundamental building block in both natural and synthetic molecules. lifechemicals.com It is present in essential biological molecules like the amino acid histidine and the hormone histamine. lifechemicals.comwikipedia.org The significance of the imidazole nucleus in applied chemistry is vast, largely due to its versatile binding capabilities. The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, and the ring itself can participate in various non-covalent interactions, allowing imidazole-containing molecules to bind effectively to a wide range of biological targets like enzymes and receptors. researchgate.netnih.gov

This adaptability has led to the incorporation of the imidazole moiety into a multitude of clinically used drugs with diverse therapeutic applications. jchemrev.comresearchgate.net The high therapeutic properties of these drugs continue to inspire chemists to synthesize novel imidazole-based compounds. ijpsonline.comglobalresearchonline.net Its applications extend beyond medicine into materials science, where imidazoles are used in the development of ionic liquids, catalysts, and metal-complexing agents. lifechemicals.com

Prominent Marketed Drugs Containing an Imidazole Motif Therapeutic Class
MetronidazoleAnti-parasitic researchgate.net
CimetidineAntihistaminic researchgate.net
LosartanAntihypertensive researchgate.net
ClotrimazoleAntifungal wikipedia.org
DacarbazineAnti-cancer researchgate.net

This table presents a selection of well-known drugs that feature the imidazole scaffold, illustrating its broad utility in medicine.

The N-benzyl group, which consists of a benzene (B151609) ring attached to a methyl group, is a frequently encountered structural unit in medicinal chemistry. ontosight.ai It is often incorporated into molecular designs to enhance lipophilicity, which can influence a compound's ability to cross biological membranes. The benzyl (B1604629) group can also engage in specific interactions with biological targets. Furthermore, it is widely employed as a protecting group in organic synthesis to temporarily block reactive sites on amines and alcohols, allowing for controlled chemical transformations on other parts of a molecule. ontosight.ainih.gov

The ethanamine (or ethylamine) moiety is a primary aliphatic amine. wikipedia.orgfoodb.ca As a small, flexible linker containing a basic nitrogen atom, it is a valuable component in organic synthesis. wikipedia.org Primary amines are nucleophilic and can readily participate in a wide array of chemical reactions to form new bonds, making them crucial for constructing more complex molecules. wikipedia.org In functional molecules, the ethanamine linker can introduce basicity and a point for hydrogen bonding, which are often critical for molecular recognition and interaction with biological systems.

Academic Importance of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine within Heterocyclic Chemistry

The academic interest in a molecule like this compound stems from the deliberate combination of its three core components. The synthesis and study of such hybrid molecules are central to the exploration of new chemical space and the discovery of novel compounds with specific properties.

The rationale for investigating unique structural combinations like that found in this compound is rooted in the principles of molecular design and structure-activity relationship (SAR) studies. By combining a bioactive scaffold (imidazole) with moieties known to influence physicochemical properties and reactivity (N-benzyl and ethanamine), researchers aim to create new chemical entities with potentially enhanced or novel functions.

The research landscape for imidazole derivatives is rich and continuously expanding. A significant area of focus is the synthesis of N-substituted imidazoles, where various groups are attached to one of the nitrogen atoms of the imidazole ring. nih.govsemanticscholar.orgresearchgate.net Synthetic methods often involve reacting the imidazole nucleus with different electrophiles to introduce desired substituents. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-imidazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-12(5-3-1)10-13-6-8-15-9-7-14-11-15/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFRJICBIDLCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595826
Record name N-Benzyl-2-(1H-imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151642-11-4
Record name N-Benzyl-2-(1H-imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for N Benzyl 2 1h Imidazol 1 Yl Ethanamine and Analogues

Strategic Approaches to Imidazole (B134444) Core Formation within the Compound Architecture

The construction of the imidazole ring is a fundamental step in the synthesis of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine and its analogs. Various strategies, including cyclization and condensation reactions, as well as nucleophilic substitution and coupling reactions, are utilized to build this heterocyclic core and attach the requisite side chains.

Cyclization and Condensation Pathways for Imidazole Ring Construction

The formation of the imidazole ring often involves the cyclization of acyclic precursors. A variety of methods have been developed, frequently employing metal catalysts to facilitate the ring closure. For instance, copper salts have been shown to promote the cyclization of alkynes and nitrogen-containing compounds, such as amidines, to form 1,2,4-trisubstituted imidazoles through a regioselective oxidative diamination of terminal alkynes. chim.it Similarly, gold catalysts can activate carbon-carbon triple bonds towards nitrogen nucleophilic addition, leading to the formation of imidazole derivatives. chim.it

Another powerful approach is the [3+2] cycloaddition. For example, the van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. scispace.com This method allows for the preparation of 1,4,5-trisubstituted imidazoles. scispace.com Catalyst-free [3+2] cyclization of vinyl azides with amidines also provides an efficient route to 2,4-disubstituted imidazoles. acs.org

Condensation reactions are also widely employed. The reaction of α-dicarbonyl compounds with aldehydes and ammonia (B1221849) or amines is a classic method for synthesizing polysubstituted imidazoles. rsc.org For instance, the condensation of a 1,2-diketone, an aldehyde, and an amine donor can yield tri- or tetra-substituted imidazoles. rsc.org

Reaction Type Key Reactants Catalyst/Conditions Product Substitution Pattern
Oxidative DiaminationTerminal Alkynes, AmidinesCopper salts, O21,2,4-Trisubstituted
Nucleophilic AdditionPropargyl AmidinesGold catalysts (e.g., Ph3AuCl/AgSbF6)2-Fluoroalkyl Imidazoles
[3+2] CycloadditionAldimines, TosMICBase (e.g., K2CO3)1,4,5-Trisubstituted
[3+2] CycloadditionVinyl Azides, AmidinesCatalyst-free2,4-Disubstituted
Condensation1,2-Diketones, Aldehydes, AminesVarious (metal-free or catalyzed)Tri- and Tetra-substituted

Nucleophilic Substitution and Coupling Reactions for Side Chain Attachment

Once the imidazole core is formed, or concurrently with its formation, the side chains are introduced. The ethanamine side chain can be attached to the imidazole nitrogen via nucleophilic substitution. For example, reacting imidazole with a suitable two-carbon electrophile, such as 2-chloroethylamine (B1212225) or ethyl chloroacetate (B1199739) followed by amination, can install the desired side chain. nih.gov The N-benzyl group is typically introduced by reacting the primary amine of the ethanamine side chain with a benzyl (B1604629) halide or by reductive amination using benzaldehyde. google.com

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for further chemical modification, including the nitrogen atoms of the imidazole ring and the ethanamine linker, as well as the aromatic rings. These modifications are crucial for fine-tuning the physicochemical and biological properties of the molecule.

Alkylation and Amidation Reactions on Nitrogen Centers

The nitrogen atoms within the scaffold are nucleophilic and can readily undergo alkylation and amidation reactions. The secondary amine of the ethanamine side chain can be alkylated with various alkyl halides to introduce additional substituents. osti.gov Similarly, acylation with acyl chlorides or anhydrides can yield the corresponding amides. researchgate.net The N-1 position of the imidazole ring can also be a target for alkylation, although this can sometimes lead to a mixture of products depending on the reaction conditions and the nature of the substituents on the imidazole ring. researchgate.net

Reaction Reagent Site of Modification Product
AlkylationBenzyl bromideSecondary amineN,N-disubstituted ethanamine
AmidationAcetic anhydrideSecondary amineN-acetyl derivative
N-AlkylationAlkyl halideImidazole N-11-Alkylimidazole derivative

Substitution Reactions on Aromatic and Imidazole Rings

Both the benzyl and imidazole rings are amenable to substitution reactions. Electrophilic aromatic substitution on the benzyl ring can introduce a variety of functional groups, such as nitro, halogen, or alkyl groups, depending on the directing effects of the existing substituents. The imidazole ring can also undergo electrophilic substitution, although the reactivity is influenced by the protonation state and the substituents already present. chim.itrsc.org For instance, halogenation or nitration of the imidazole ring can provide intermediates for further functionalization through cross-coupling reactions.

Synthesis of Hybrid Structures Incorporating Imidazole and other Heterocycles

To explore new chemical space and potentially combine the beneficial properties of different pharmacophores, hybrid molecules incorporating the this compound scaffold with other heterocyclic systems have been synthesized. This can be achieved by linking another heterocycle to one of the reactive sites of the parent molecule. For example, a 1,3,4-thiadiazole (B1197879) ring has been linked to an imidazole-containing structure through an amide bond, creating a novel hybrid molecule. mdpi.com Similarly, imidazole-thiazole hybrids have been synthesized by reacting phenacyl bromides with an imidazole-hydrazine carbothioamide. researchgate.net These strategies significantly expand the structural diversity of compounds derived from the this compound core.

Advanced Synthetic Techniques and Sustainable Chemistry in Compound Preparation

The synthesis of this compound and its analogues has benefited significantly from advancements in synthetic methodologies that prioritize efficiency, sustainability, and selectivity. Modern techniques are moving away from classical, often harsh, reaction conditions towards greener and more effective protocols. These advanced methods include the use of microwave irradiation to accelerate reactions, the implementation of solid-state and solvent-free conditions to reduce waste, and the development of sophisticated catalytic systems to control reaction outcomes.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various imidazole-containing compounds. The primary advantage of microwave irradiation is its ability to directly and efficiently heat the reaction mixture, resulting in a rapid increase in temperature and reaction rate.

In the synthesis of novel substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)-methylene-1-methyl-1H-imidazol-4(5H)-one analogs, a comparative study between microwave irradiation and conventional heating demonstrated the superiority of the former. nih.gov The microwave-assisted method consistently produced higher product yields, ranging from 85–91%, compared to the 70–83% yields obtained through conventional heating. nih.gov This enhancement is attributed to the efficient energy transfer characteristic of microwave heating.

Furthermore, microwave technology facilitates the development of one-pot, multicomponent reactions, which are highly valued for their efficiency and atom economy. A series of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives were synthesized using a microwave-promoted, one-pot reaction. nih.gov This method proved applicable to a variety of primary amines, including those with electron-donating or electron-withdrawing groups, yielding products in moderate to good yields (46%-80%). nih.gov The use of ethanol (B145695) as a solvent and microwave irradiation as the heating source highlights the green aspects of this protocol. nih.gov Improved yields have also been reported for the synthesis of N-functionalized N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amines when using neat conditions and microwave irradiation in a sealed tube. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in the Synthesis of Imidazole Analogues nih.gov
CompoundMethodReaction TimeYield (%)
Analog 3aConventional Heating6h78
Microwave Irradiation8 min89
Analog 3bConventional Heating5h83
Microwave Irradiation7 min91
Analog 3dConventional Heating6h75
Microwave Irradiation8 min86

Solid-State Reactions and Solvent-Free Methodologies

In line with the principles of green chemistry, solid-state and solvent-free synthetic methods have gained significant traction. These approaches minimize or eliminate the use of volatile and often hazardous organic solvents, thereby reducing chemical waste, environmental impact, and purification costs. asianpubs.orgresearchgate.net

Solvent-free synthesis of 2,4,5-substituted and 1,2,4,5-substituted imidazoles has been effectively achieved through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine using acidic alumina (B75360) impregnated with ammonium (B1175870) acetate (B1210297) as a solid support under microwave conditions. researchgate.net This method highlights the synergy between microwave assistance and solvent-free conditions to create a highly efficient and environmentally benign process.

Another innovative solvent-free approach involves solid-state combustion (SSC) using metal-organic complexes to produce nanosized particles, which can act as catalysts. mdpi.com For instance, tetra(imidazole)copper(II) nitrate (B79036) was prepared via a melting-assisted solvent-free synthesis, and its subsequent combustion yielded nanosized copper oxide particles. mdpi.com Such solvent-free methods for preparing catalysts are integral to developing sustainable chemical transformations.

The advantages of solvent-free reactions are numerous, including high efficiency and selectivity, mild reaction conditions, and simplified product separation and purification. asianpubs.orgresearchgate.net For example, the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives has been accomplished through the condensation of benzil, aldehydes, and anilines in the presence of ammonium acetate under solvent-free catalysis using a Fe3O4@SiO2/bipyridinium nanocomposite, which could be reused multiple times without significant loss of efficiency. nih.gov

Table 2: Examples of Solvent-Free Methodologies for Imidazole Synthesis
Reaction TypeCatalyst/SupportConditionsKey AdvantagesReference
One-pot, three-component synthesis of trisubstituted imidazolesGraphene oxide–chitosan bionanocompositeSolvent-freeHighly efficient, reusable catalyst ijsrch.com
Condensation for 2,4,5- and 1,2,4,5-substituted imidazolesAcidic alumina with ammonium acetateSolvent-free, MicrowaveEfficient, clean reaction researchgate.net
Condensation for 1,2,4,5-tetrasubstituted imidazolesFe3O4@SiO2/bipyridinium nanocompositeSolvent-freeCatalyst reusable for five reactions nih.gov
One-pot synthesis of imidazole derivativesNoneSolvent-freeHigh yields, easy set-up, mild conditions asianpubs.org

Catalytic Protocols for Selective Synthesis of Imidazole Derivatives

The development of novel catalytic protocols is central to the selective and efficient synthesis of imidazole derivatives. Catalysts can lower the activation energy of reactions, enabling them to proceed under milder conditions, and can also direct the reaction to form specific isomers, enhancing selectivity. A wide array of catalysts, from metal complexes to heterogeneous solid acids and green biocatalysts, have been explored. asianpubs.orgijsrch.comrsc.org

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. ZSM-11 zeolite, for instance, has demonstrated high catalytic activity in the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov This protocol offers excellent yields, short reaction times, and the catalyst can be recycled and reused in five consecutive runs without a considerable loss of activity. nih.gov Similarly, chitosan, a biodegradable polysaccharide, has been employed as an efficient and reusable green catalyst for the one-pot, three-component reaction to form substituted imidazoles in an aqueous medium. ijsrch.com

Various metal catalysts have also been instrumental in imidazole synthesis. rsc.org For example, an iron catalyst has been used to promote the reaction between amidoximes and enones to afford imidazoles in good to excellent yields. rsc.org Copper catalysts have been shown to be effective in constructing aryl imidazolium (B1220033) salts from N-substituted imidazoles and diaryliodonium salts. organic-chemistry.org In some cases, metal-free conditions have also been developed, using catalysts like the ionic liquid 1,4-diazabicyclo[2.2.2]octane (DABCO) or lactic acid to promote the formation of the imidazole ring. rsc.org The choice of catalyst is crucial and can be tailored based on the desired substitution pattern and the need for sustainable reaction conditions.

Table 3: Overview of Catalytic Systems for Imidazole Synthesis
Catalyst TypeSpecific CatalystReactionKey FeaturesReference
HeterogeneousZSM-11 ZeoliteSynthesis of 1,2,4,5-tetrasubstituted imidazolesSolvent-free, reusable, high yield nih.gov
Green/BiocatalystChitosanOne-pot, three-component synthesis of substituted imidazolesBiodegradable, reusable (10 times), aqueous media ijsrch.com
Homogeneous (Metal)Iron catalyst[3 + 2] addition protocol for substituted NH-imidazolesGood to excellent yields, tolerant to nitroarenes rsc.org
Homogeneous (Metal)Copper catalystSynthesis of aryl imidazolium saltsBroad functional group tolerance, efficient organic-chemistry.org
Metal-FreeLactic AcidFormation of trisubstituted imidazolesHigh temperature, solvent-free conditions rsc.org

Coordination Chemistry and Metal Complexation of N Benzyl 2 1h Imidazol 1 Yl Ethanamine Ligands

Ligand Design Principles and Diverse Coordination Modes

The structural arrangement of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine, featuring an imidazole (B134444) ring linked by an ethyl bridge to a benzylamine (B48309) group, provides a flexible scaffold for metal coordination. This design allows the ligand to adopt several coordination modes, dictated by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Exploration of N-Donor Atom Coordination Sites (Imidazole, Amine)

This compound possesses two primary nitrogen donor sites available for metal complexation:

Imidazole Nitrogen: The imidazole ring contains a basic, sp²-hybridized imine-type nitrogen atom (N3) that is a potent sigma-donor. wikipedia.orgresearchgate.net This site readily coordinates to metal ions, a behavior well-documented in a vast array of biologically and synthetically important metal complexes. wikipedia.orgrsc.org The coordination of the imidazole moiety is a fundamental aspect in the structure of many metalloproteins, such as those containing histidine residues. wikipedia.org

Amine Nitrogen: The secondary amine in the benzylamine portion of the molecule features an sp³-hybridized nitrogen with a lone pair of electrons, making it a good coordination site. alfa-chemistry.com Primary and secondary amines are common ligands in coordination chemistry, forming stable complexes with numerous transition metals. alfa-chemistry.com

The presence of both a "soft" imidazole and a "harder" amine nitrogen allows this ligand to bind effectively to a variety of metal centers, following the principles of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The ethyl linker between these two donor groups is crucial, as it allows for the formation of a stable five-membered chelate ring upon bidentate coordination to a single metal center. nih.govacs.org

N-Heterocyclic Carbene (NHC) Precursors and in-situ Formation

Beyond simple N-donor coordination, the imidazole moiety can be a precursor to an N-heterocyclic carbene (NHC). NHCs are powerful sigma-donating ligands that form very strong bonds with metal centers, leading to highly stable complexes. nih.govscripps.edu The process typically involves the formation of an imidazolium (B1220033) salt by alkylation or protonation at the N3 position, followed by deprotonation at the C2 carbon. scripps.edunih.gov

For this compound, quaternization of the imidazole ring would yield an imidazolium salt. This salt can then serve as a pro-ligand. The NHC can be generated in several ways:

Isolation of the free carbene: Using a strong, non-nucleophilic base, the free carbene can be isolated and subsequently reacted with a metal precursor. scripps.edu

In-situ deprotonation: The most common method involves reacting the imidazolium salt with a metal complex containing a basic ligand (e.g., acetate) or by adding a base directly to the reaction mixture. nih.govrsc.org

Transmetalation: An NHC-silver complex, readily prepared from the imidazolium salt and silver(I) oxide, can transfer the NHC ligand to other transition metals like palladium, gold, or rhodium. york.ac.ukznaturforsch.com

In-situ electrochemical reduction: Metal-NHC complexes can also be formed in situ through electrochemical reduction at an electrode surface. acs.org

The resulting NHC would be part of a bidentate N/C ligand, where the amine nitrogen and the carbene carbon coordinate to the metal center. This chelation can enhance the stability and influence the catalytic activity of the resulting complex.

Poly-dentate and Bridging Ligand Geometries

The flexibility of this compound allows for the formation of various complex geometries beyond simple mononuclear structures.

Bidentate Chelation: As mentioned, the most straightforward coordination mode is as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with a single metal ion. nih.govnih.gov This is a common motif for ligands with a two-carbon backbone separating two donor atoms.

Bridging Ligand: The ligand can act as a bridging ligand (μ₂) to connect two different metal centers. wikipedia.orglibretexts.org This can occur if the steric or electronic preferences of the metal centers prevent chelation, or in reactions with a high metal-to-ligand ratio. The imidazole and amine nitrogens would each coordinate to a separate metal ion, potentially leading to the formation of dinuclear complexes or one-dimensional coordination polymers. libretexts.orgacs.org Imidazole derivatives are frequently employed as linkers in the construction of metal-organic frameworks (MOFs). researchgate.netrsc.orgacs.org

Table 1. Potential Coordination Modes of this compound
Coordination ModeDonating AtomsDescriptionResulting Structure
MonodentateN(imidazole) or N(amine)Only one of the two nitrogen atoms coordinates to the metal center. This is favored when strong steric hindrance is present or with an excess of ligand.Simple mononuclear complex
Bidentate ChelatingN(imidazole) and N(amine)Both nitrogen atoms coordinate to the same metal center, forming a stable five-membered chelate ring. acs.orgStable mononuclear complex
Bidentate BridgingN(imidazole) and N(amine)Each nitrogen atom coordinates to a different metal center, linking them together. libretexts.orgDinuclear complex or coordination polymer
Bidentate Chelating (NHC)C(carbene) and N(amine)After in-situ formation of the N-heterocyclic carbene, the carbene carbon and the amine nitrogen chelate to the same metal center.Highly stable mononuclear NHC complex

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a suite of analytical techniques to confirm their composition and elucidate their structure.

Formation of Complexes with Transition Metals (e.g., Ag(I), Cu(I/II), Hg(II))

Complexes of this ligand can be readily synthesized with various transition metals. The choice of metal dictates the resulting coordination geometry and properties of the complex.

Silver(I) Complexes: Silver(I) has a strong affinity for N-donor ligands and typically forms linear or tetrahedral complexes. Reaction of this compound with silver salts like silver nitrate (B79036) (AgNO₃) or silver tetrafluoroborate (B81430) (AgBF₄) would be expected to yield complexes where the ligand acts in either a bidentate or bridging fashion. Silver complexes are also important intermediates in the synthesis of other metal-NHC complexes via transmetalation. znaturforsch.comnih.gov

Copper(I/II) Complexes: Copper can exist in +1 and +2 oxidation states, leading to a rich coordination chemistry. Cu(I) prefers tetrahedral geometries, while Cu(II) commonly adopts square planar or distorted octahedral geometries due to the Jahn-Teller effect. rsc.org The reaction of the ligand with copper(II) salts, such as copper(II) chloride or copper(II) perchlorate, often yields stable, colored complexes where the ligand acts as a bidentate chelate. researchgate.netias.ac.in

Mercury(II) Complexes: Mercury(II) is a soft metal ion that forms stable complexes with a variety of ligands, often exhibiting linear, trigonal, or tetrahedral coordination. The synthesis would involve reacting the ligand with a mercury(II) salt like HgCl₂ or HgI₂. nih.gov

The general synthetic procedure involves dissolving the ligand and the metal salt, often in a 1:1 or 2:1 molar ratio, in a solvent such as methanol, ethanol (B145695), or acetonitrile. The complex may precipitate directly from the solution or can be crystallized by slow evaporation of the solvent.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex in the solid state. researchpublish.com This technique provides detailed information on:

Coordination Geometry: It confirms the arrangement of the ligands around the metal center (e.g., tetrahedral, square planar, octahedral). nih.gov

Bond Lengths and Angles: Precise measurements of the distances between the metal and the donor atoms (M-N bonds) and the angles between coordinated ligands (N-M-N bite angles) are obtained. acs.orgnih.gov These parameters are crucial for understanding the nature and strength of the metal-ligand interactions.

Crystal Packing: It shows how the individual complex molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding or π-π stacking that contribute to the stability of the solid-state structure. nih.gov

For complexes of this compound, X-ray analysis would unequivocally confirm the coordination mode of the ligand (chelating vs. bridging) and provide key structural data.

Table 2. Typical Bond Lengths and Angles for Related N-Donor Metal Complexes Determined by X-ray Diffraction
Complex TypeMetal-N(imidazole) (Å)Metal-N(amine) (Å)N-Metal-N Bite Angle (°)Coordination GeometryReference Example
[ZnCl₂(Im)₂]2.011(1) - 2.015(1)N/A105.7 - 111.0Distorted TetrahedralZinc(II)-imidazole complex nih.gov
[Ni(tren(Bn)₃)Cl]⁺N/A2.094(4) - 2.112(4)~85 (for ethylenediamine (B42938) backbone)Trigonal BipyramidalNickel(II) with N-benzyl-tren ligand
[Cu(L)(Phen)]N/A1.944(3)(N,O chelation)Distorted Square PyramidalMixed-ligand Cu(II) complex ias.ac.in
[Fe(mbmi)₂(bpy)]²⁺N/A (NHC complex)N/A~91 (C-Fe-C bite angle)Distorted OctahedralIron(II)-bis(NHC) complex nih.gov

Nuclear Magnetic Resonance (NMR) and Elemental Analysis for Solution-State Characterization

¹H and ¹³C NMR spectra of the free ligand, when compared to the spectra of its metal complexes, exhibit noticeable shifts in the resonance of protons and carbons, particularly those in proximity to the coordinating imidazole nitrogen and the ethanamine group. These coordination-induced shifts are indicative of the electron density redistribution upon complexation. For instance, the protons of the imidazole ring and the methylene (B1212753) groups of the ethylamine (B1201723) bridge often show significant downfield shifts, confirming the involvement of these moieties in the coordination sphere of the metal ion.

Elemental analysis provides the empirical formula of the synthesized metal complexes, allowing for the determination of the ligand-to-metal ratio. This data is essential for confirming the stoichiometry of the complex and complements the structural information obtained from spectroscopic methods. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed complex structure to ascertain its purity and composition.

CompoundAnalysis TypeCalculated (%)Found (%)
[Cu(this compound)Cl₂]Carbon47.9447.88
Hydrogen4.694.72
Nitrogen13.9813.91
[Zn(this compound)₂(NO₃)₂]Carbon52.0251.95
Hydrogen5.105.15
Nitrogen17.5817.51

The data in this table is illustrative and based on typical results for similar complexes; specific experimental data for this compound complexes was not available in the search results.

Theoretical and Computational Investigations in Coordination Chemistry

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of coordination chemistry. These approaches provide a deeper understanding of the electronic structure, bonding, and stability of metal complexes involving this compound.

Density Functional Theory (DFT) calculations are employed to model the electronic structure and the nature of the bonding between the this compound ligand and various metal centers. These studies can accurately predict geometric parameters, such as bond lengths and angles, which are often in good agreement with experimental data obtained from X-ray crystallography.

By analyzing the molecular orbitals and the distribution of electron density, DFT provides insights into the covalent and electrostatic contributions to the metal-ligand bond. The calculations can reveal the extent of charge transfer from the ligand's donor atoms (the imidazole nitrogen and the amino group) to the metal ion, which is fundamental to understanding the stability and reactivity of the complex.

Computational modeling is instrumental in predicting the preferred coordination geometries of metal complexes with this compound. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various geometries such as tetrahedral, square planar, or octahedral can be adopted. DFT calculations can determine the relative energies of these different coordination modes, thereby identifying the most stable arrangement.

Furthermore, theoretical methods can be used to estimate stability parameters, such as binding energies and complexation energies. These calculated values provide a quantitative measure of the thermodynamic stability of the metal-ligand bond and can be used to predict the spontaneity of the complex formation.

Metal IonPredicted GeometryCalculated Binding Energy (kJ/mol)
Cu(II)Distorted Square Planar-150.2
Zn(II)Tetrahedral-125.8
Ni(II)Octahedral (with 2 ligands)-210.5

The data in this table is illustrative and based on typical results for similar complexes; specific experimental data for this compound complexes was not available in the search results.

The analysis of molecular orbital (MO) descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the nature of metal-ligand interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of the complex.

In the context of this compound complexes, the HOMO is typically localized on the ligand, representing its electron-donating capability. The LUMO, on the other hand, is often centered on the metal ion, indicating its electron-accepting character. The interaction between these frontier orbitals is a key aspect of the coordination bond formation. Analysis of the composition of these orbitals reveals the specific atomic orbitals that contribute most significantly to the metal-ligand bonding, offering a detailed picture of the electronic interactions at play.

Mechanistic Studies and Molecular Recognition of N Benzyl 2 1h Imidazol 1 Yl Ethanamine and Analogues

Elucidation of Reaction Mechanisms in the Synthesis of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine Derivatives

The synthesis of this compound and its derivatives typically involves the N-alkylation of the imidazole (B134444) ring. This process is a cornerstone of imidazole chemistry, providing a pathway to a wide array of functionalized molecules. The reaction generally proceeds via a nucleophilic substitution mechanism, where the imidazole nitrogen acts as a nucleophile, attacking an electrophilic carbon center of an alkylating agent.

The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors, as well as the reaction conditions. For the imidazole anion, electron-withdrawing groups on the ring direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz In neutral, non-basic conditions, the outcome is more complex and can be controlled by the dominant tautomeric form of the imidazole derivative. otago.ac.nz Common alkylating agents include alkyl halides or sulfonates, and the reaction can be catalyzed by bases. youtube.com

Kinetic and thermodynamic studies are crucial for understanding the feasibility and rate of a reaction. The N-alkylation of imidazole is generally understood to follow an SN2 mechanism, where the imidazole nitrogen attacks the alkylating agent in a single concerted step. researchgate.net

Table 1: Calculated Activation Energies for Imidazole N-Alkylation

Reactants Alkylating Agent Transition State Calculated Activation Energy (kcal/mol)
Imidazole Dimethyl Carbonate TS-1a 36.5 researchgate.net

This data represents theoretical calculations for model systems and provides an approximation of the energetic landscape for the N-alkylation of imidazole.

In the context of an SN2 reaction, the synthesis of this compound does not involve stable intermediates but is characterized by a single transition state. In this transition state, a partial bond is simultaneously formed between the imidazole nitrogen and the electrophilic carbon of the benzyl (B1604629) ethanamine moiety, while the bond to the leaving group is partially broken.

Computational studies on the methylation of imidazole have provided detailed geometries of such transition states. For instance, in the transition state for methylation with dimethyl carbonate (TS-1a), the distance between the imidazole nitrogen and the incoming methyl group's carbon is calculated to be 2.158 Å, while the distance between the carbon and the leaving group's oxygen is 1.839 Å. researchgate.net This elongated C-O bond and the forming N-C bond are characteristic of an SN2 transition state structure. researchgate.net Such theoretical models are instrumental in visualizing the fleeting molecular arrangement at the peak of the energy barrier during the synthesis of N-alkylated imidazoles.

Detailed Analysis of Intermolecular and Intramolecular Interactions

The three-dimensional structure and biological activity of molecules like this compound are governed by a complex interplay of non-covalent interactions. These include hydrogen bonding and aromatic stacking (π–π interactions), which dictate the molecule's conformation and its ability to engage in molecular recognition events.

Hydrogen bonds are critical in defining the supramolecular architecture of imidazole-containing compounds. While unsubstituted benzimidazoles can form strong intermolecular N—H⋯N hydrogen bonds, N-substituted derivatives like this compound lack this specific interaction. nih.gov Instead, they rely on weaker C—H⋯N and C—H⋯π interactions to form extended networks in the solid state.

Crystal structure analysis of analogous compounds, such as 1-benzyl-1H-benzimidazole, reveals that molecules are linked into chains by C—H⋯N hydrogen bonds. nih.gov In this specific structure, a C-H bond from the benzyl group interacts with a nitrogen atom of the imidazole ring of an adjacent molecule. These types of interactions, though weaker than classical hydrogen bonds, play a significant role in the crystal packing. nih.gov In another analogue, 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, the crystal structure is stabilized by intramolecular C-H···O interactions. researchgate.net

Table 2: Hydrogen Bond Geometry in 1-Benzyl-1H-benzimidazole

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

Data from the crystal structure of 1-Benzyl-1H-benzimidazole, an analogue of the title compound. nih.gov

Aromatic stacking, or π–π interaction, is a non-covalent interaction between aromatic rings. It is a significant force in the organization of molecules containing multiple aromatic systems, such as this compound. These interactions can occur in parallel-displaced or T-shaped (edge-to-face) arrangements and contribute substantially to the stability of molecular assemblies. rsc.org

In the crystal structures of N-benzyl substituted benzimidazoles, both π–π and C—H⋯π interactions are observed. nih.gov For 1-benzyl-1H-benzimidazole, the packing is stabilized by C—H⋯π interactions involving both the benzene (B151609) and benzimidazole (B57391) rings. nih.gov In a related compound, 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole, the molecules are assembled through a combination of π–π and C—H⋯π interactions. nih.gov The study of furan-substituted benzimidazoles allowed for the calculation of these interaction energies, with π-π interaction energies found to be in the range of -39.8 to -55.0 kJ mol⁻¹, demonstrating their significant contribution to molecular stability. nih.gov These interactions are crucial for stabilizing conformations and mediating molecular recognition. vu.nl

Table 3: π–π and C-H···π Interaction Parameters in Benzimidazole Analogues

Compound Interacting Rings Interaction Type Dihedral Angle (°) Calculated Energy (kJ mol⁻¹)
1-Benzyl-1H-benzimidazole Benzyl & Imidazole C-H···π 85.77 (4) nih.gov Not Reported
1-Benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole Phenyl & Benzimidazole π–π / C-H···π 38.67 (6) nih.gov Not Reported
Furan-substituted Benzimidazole (Ia) Furan & Furan C-H···π / π–π Not Reported -43.0 nih.gov

The specific three-dimensional arrangement of a molecule, or its conformation, is fundamental to its ability to recognize and interact with other molecules. For flexible molecules like this compound, which contains several rotatable bonds, multiple conformations are possible. The preferred conformation is determined by the balance of stabilizing (e.g., hydrogen bonds, π-stacking) and destabilizing (e.g., steric hindrance) intramolecular forces. nih.gov

In N-benzyl imidazole derivatives, a key conformational feature is the dihedral angle between the plane of the imidazole ring and the plane of the benzyl group's aromatic ring. Crystal structure data from analogues show a wide range of possibilities for this angle. For example, in 1-benzyl-1H-benzimidazole, the imidazole and benzyl rings are almost perpendicular, with a dihedral angle of 85.77°. nih.gov In contrast, for 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole, the angle between the benzimidazole system and the N-benzyl ring is 38.67°. nih.gov This conformational flexibility allows the molecule to adapt its shape to fit into binding sites of biological targets, a critical aspect of molecular recognition and drug design. nih.gov The specific conformation adopted will dictate which intermolecular interactions are possible, thereby governing the molecule's function. nih.gov

Computational Approaches to Mechanistic Elucidation and Interaction Analysis of this compound and Analogues

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that complement experimental studies. For this compound and its analogues, computational approaches are instrumental in elucidating reaction mechanisms and analyzing molecular interactions. These methods allow for a detailed exploration of dynamic behaviors, interaction energies, and sites of chemical reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior and conformational flexibility of molecules like this compound. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target.

MD simulations can reveal the accessible conformations of a molecule by exploring its potential energy surface. For N-benzyl substituted imidazole derivatives, understanding the rotational freedom around single bonds is key to defining their three-dimensional shape and how they interact with other molecules. The simulation tracks the trajectory of each atom, allowing for the analysis of various parameters over time.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein's backbone atoms or a ligand's atoms from a reference structure over the course of the simulation. A stable RMSD value suggests that the molecule has reached a state of equilibrium. In studies of benzimidazole derivatives, stable RMSD values for ligand-protein complexes indicate a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, which can be important for molecular recognition and binding. For imidazole-containing compounds complexed with proteins, RMSF can highlight which parts of the molecule are most mobile. ajchem-a.com

Solvent Accessible Surface Area (SASA): SASA measures the surface area of a molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes or the binding of a ligand to a receptor. ajchem-a.com

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time, which is critical for understanding the stability of intermolecular interactions. ajchem-a.comnih.gov

For instance, MD simulations of benzimidazolyl-chalcones have been used to confirm stable interactions with protein targets over a 30-nanosecond simulation time. japsr.in Similarly, simulations of other benzimidazole derivatives have been employed to explore the stability of target-compound complexes, revealing their binding potential. tandfonline.combohrium.com These studies underscore the utility of MD simulations in assessing the dynamic stability and conformational landscape of this compound and its analogues in biological systems.

Table 1: Key Parameters from Molecular Dynamics (MD) Simulations of Imidazole Analogues

Parameter Description Significance for this compound
RMSD Measures the average atomic deviation from a reference structure. Indicates the stability of the molecule's conformation over time.
RMSF Measures the fluctuation of individual atoms around their average positions. Identifies flexible regions of the molecule, such as the ethylamine (B1201723) linker or benzyl group.
SASA Calculates the molecular surface area accessible to a solvent. Provides insight into how the molecule's conformation changes in different solvent environments.
Hydrogen Bonds Tracks the number and duration of hydrogen bonds formed. Crucial for understanding interactions with biological targets or solvent molecules.

Quantum Chemical Calculations for Interaction Energies and Reactive Sites

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic structure of molecules. These calculations provide precise information about interaction energies and help in identifying the most reactive sites within a molecule. For this compound, DFT can be used to understand its intrinsic chemical properties and how it interacts with other chemical species.

A fundamental aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of various imidazole and benzimidazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) or similar basis sets are commonly used to determine these electronic properties. researchgate.netnih.gov For example, analysis of imidazolo-triazole hydroxamic acid derivatives revealed that the nucleophilic and electrophilic attack zones were centered on specific functional groups, and their HOMO-LUMO energies were calculated to predict reactivity. ajchem-a.com In another study on benzimidazole-thiadiazole hybrids, the HOMO-LUMO analysis showed that the compound with the lowest energy gap was the most chemically reactive, which was consistent with its observed antimicrobial activity. nih.gov

The binding and interaction energies between molecules can also be calculated. For instance, a DFT study on imidazolium-based ionic liquids calculated the binding energies with different anions, revealing that the interactions are primarily through hydrogen bonds. researchgate.net Such calculations can be applied to understand the non-covalent interactions of this compound with its biological targets.

Table 2: Representative Frontier Molecular Orbital Energies for Imidazole Analogues Calculated by DFT

Compound/Analogue HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Implication for Reactivity
Imidazolo-Triazole Analogue 1 ajchem-a.com -6.47 -3.04 3.43 High Reactivity
Imidazolo-Triazole Analogue 2 ajchem-a.com -6.58 -3.02 3.56 Moderate Reactivity
Benzimidazole-Triazole Analogue acs.org - - 3.598 High Reactivity
Benzimidazole-Thiadiazole Analogue acs.org - - 3.417 Very High Reactivity

Note: Data is sourced from studies on analogous compounds to illustrate the application of the method.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

The color scheme in an MEP map typically follows this convention:

Red: Indicates regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (like nitrogen and oxygen). uantwerpen.be

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms.

Green: Denotes regions of neutral or zero potential.

For this compound, an MEP map would reveal the reactive centers of the molecule. The nitrogen atoms of the imidazole ring, particularly the one not involved in the linkage to the ethylamine chain, would be expected to be regions of negative potential (red), making them likely sites for protonation or interaction with electrophiles. uantwerpen.be The hydrogen atoms on the amine group and the benzyl ring would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack.

Studies on various imidazole derivatives have effectively used MEP maps to identify reactive sites. uantwerpen.beresearchgate.net For example, in newly synthesized imidazole derivatives, MEP analysis showed that negative regions were localized over specific nitrogen and oxygen atoms, identifying them as the most reactive sites for electrophilic attack. uantwerpen.be Similarly, for N-Butyl-1H-benzimidazole, MEP maps were used alongside other DFT calculations to characterize the molecule's reactivity. nih.gov This predictive capability is crucial for understanding the mechanisms of interaction between this compound and its biological partners, guiding the design of new analogues with modified reactivity profiles.

Structure Activity Relationship Sar and Advanced Computational Modeling of Imidazole Based Amines

Systematic Exploration of Structural Modifications and their Impact on Activity

The biological activity of imidazole-containing compounds can be significantly altered by modifying various parts of the molecule. These modifications include changes to the imidazole (B134444) ring, the benzyl (B1604629) moiety, and the ethanamine chain.

The electronic properties of the imidazole ring are crucial for its biological function and can be modulated by the addition of substituents. The introduction of electron-donating or electron-withdrawing groups can influence the electron density of the ring, thereby affecting its ability to interact with biological targets. rsc.org For instance, electron-rich substituents can enhance the donor capacity of the imidazole nitrogen atoms, which can be critical for forming hydrogen bonds or coordinating with metal ions in enzyme active sites. rsc.org

The position of the substituent on the imidazole ring is also a key determinant of activity. Depending on the target, a substituent at the 2-, 4-, or 5-position can either enhance or diminish the compound's efficacy. This is often due to steric effects or the specific orientation required for optimal binding within a receptor pocket.

A study on 4-substituted imidazoles highlighted that the nature of the substituent plays a significant role in their adrenergic receptor activity. nih.gov While some substitutions led to potent agonistic activity, others resulted in antagonistic effects, demonstrating the fine balance between structure and function. nih.gov

Compound Modification Observed Effect on Activity Reference
Electron-rich substituents on the imidazole ringCan increase the donor strength of the imidazole N-base. rsc.org
Desmethyl and methoxy (B1213986) substitutions on a related imidazole scaffoldRetained greater α2/α1-selectivity in functional and biochemical studies. nih.gov
Replacement of imidazole with 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazoleLargely abolished antifungal activities in a series of dienone compounds. nih.gov

The benzyl group in N-Benzyl-2-(1H-imidazol-1-yl)ethanamine and related compounds offers a versatile scaffold for structural modifications. Substitutions on the phenyl ring can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its biological activity.

For example, in a series of 1-Benzyl-1H-imidazoles designed as aldosterone (B195564) synthase inhibitors, a para-nitrile substituent on the benzyl ring was found to be crucial for high selectivity. acs.org This specific interaction with an arginine residue in the target enzyme's active site highlights the importance of precise substituent placement. acs.org However, simultaneous substitutions on both the imidazole and benzyl moieties did not always lead to predictable structure-activity relationships, suggesting complex interplay between different parts of the molecule. acs.org

Modification to Benzyl Moiety Impact on Biological Activity Reference
para-Nitrile substituentLed to the highest CYP11B2 selectivity in a series of aldosterone synthase inhibitors. acs.org
Extension of a benzyl sidechain in a benzimidazole (B57391) benzylpyrazole inhibitorDecreased the potency of KDM4E inhibition. acs.org
Addition of a methyl group para to the benzyl-pyrazole conjugationAlso decreased the potency of KDM4E inhibition. acs.org
Introduction of fluorine atoms on the phenyl ring of N-benzyl nitronesIncreased inhibitory activity in an antioxidant assay. mdpi.com

The secondary amine in the ethanamine moiety is a key functional group. It can act as both a hydrogen bond donor and acceptor, allowing for crucial interactions with amino acid residues in a protein target. The basicity of this amine, which can be influenced by neighboring groups, will also determine its protonation state at physiological pH, a factor that is often critical for receptor recognition and binding.

Computational Methodologies for Predicting and Rationalizing Structure-Activity Relationships

To gain a deeper understanding of how these structural modifications influence activity, researchers employ advanced computational techniques. These methods provide insights into the molecular interactions that govern a compound's biological effects.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. arabjchem.org This technique allows researchers to visualize how compounds like this compound might fit into the active site of a protein. By analyzing the predicted binding poses, scientists can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the ligand's affinity and selectivity.

For imidazole-based compounds, docking studies can reveal how the imidazole ring and its substituents interact with specific amino acid residues. acs.org For instance, simulations might show the imidazole nitrogen atoms coordinating with a metal ion in an enzyme's active site or forming hydrogen bonds with polar residues. These insights are invaluable for rationalizing observed SAR data and for designing new compounds with improved properties.

In cases where the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to generate a predictive model. nih.gov This technique relies on the known structure of a related (homologous) protein as a template. By building a model of the target protein, researchers can gain insights into the architecture of its binding site. nih.gov

This modeled structure can then be used for molecular docking simulations to study how imidazole-based amines might interact with the target. Homology modeling, therefore, expands the applicability of computational methods to a wider range of biological targets, facilitating the structure-based design of new therapeutic agents. nih.gov The combination of homology modeling and molecular docking provides a powerful platform for understanding and predicting the structure-activity relationships of novel compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For imidazole-based amines, including structures related to this compound, various QSAR methodologies have been employed to elucidate the key structural features governing their therapeutic effects. These studies are fundamental to optimizing lead compounds and designing novel molecules with enhanced potency and selectivity. nih.gov

A common approach involves the generation of a dataset of imidazole-containing compounds with known biological activities, such as enzyme inhibition or receptor binding affinity. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies). For instance, in a study of imidazole-containing farnesyltransferase inhibitors, descriptors related to the volume, shape, and polarity of the molecules were found to be important for their activities. nih.gov

Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity. Both linear and non-linear methods are utilized. Linear methods like Multiple Linear Regression (MLR) are straightforward but may not capture complex relationships. nih.gov Non-linear methods, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are often more accurate for complex biological data. nih.gov The validity and predictive power of the developed QSAR models are rigorously assessed through internal and external validation techniques. nih.gov For imidazole-based compounds, 2D-QSAR models have shown prediction capabilities comparable to or even better than more complex 3D-QSAR models. nih.gov

The insights gained from these QSAR models are invaluable for understanding the SAR of imidazole-based amines. They help identify which parts of the molecule, such as specific substituents on the imidazole or benzyl rings, are critical for biological activity. This information guides the rational design of new, more potent compounds. researchgate.net

Table 1: Common QSAR Methodologies and Their Applications for Imidazole-Based Amines

Methodology Description Application Example Reference
Multiple Linear Regression (MLR) A linear regression method used to model the relationship between a dependent variable and one or more independent variables. Predicting the activity of farnesyltransferase inhibitors. nih.gov
Artificial Neural Networks (ANN) A non-linear computational model inspired by the structure and function of biological neural networks. Modeling the complex SAR of anticancer agents. nih.gov
Support Vector Machines (SVM) A supervised machine learning algorithm used for classification and regression analysis. Developing predictive models for enzyme inhibitors. nih.gov

| Genetic Algorithms (GA) | An optimization technique used for selecting the most relevant molecular descriptors for the QSAR model. | Descriptor selection for farnesyltransferase inhibitor models. | nih.gov |

Experimental Validation of SAR Hypotheses

Synthesis of Targeted Analogues for Activity Profiling

The hypotheses generated from SAR and QSAR studies are experimentally validated through the chemical synthesis and biological evaluation of targeted analogues. The synthesis of derivatives of this compound and related imidazole-based amines often involves multi-step reaction sequences. nih.gov Various synthetic strategies are employed to introduce specific structural modifications, allowing for a systematic exploration of the chemical space around the parent molecule. chemijournal.com

One common synthetic approach involves the construction of the imidazole ring as a key step. Methods like the van Leusen imidazole synthesis can be utilized to create substituted imidazoles. mdpi.com This method often involves the reaction of an aldehyde and an amine with tosylmethyl isocyanide (TosMIC). mdpi.com Another strategy is to start with a pre-formed imidazole scaffold and modify its substituents. For example, N-alkylation of an imidazole derivative can be used to introduce different groups at the nitrogen atom. nih.gov

The synthesis of a series of analogues allows for the investigation of the effects of various structural changes on biological activity. For instance, modifications can be made to the benzyl group, the ethylamine (B1201723) linker, or the imidazole ring itself. The introduction of different substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic rings can probe the importance of electronic and steric effects for activity. scilit.com

A general synthetic scheme might start from a commercially available precursor like o-phenylenediamine (B120857) to construct a benzimidazole core, which is then further functionalized. nih.gov The synthesis of terminal side chains can be achieved through reactions such as N-protection, mesylation, azide (B81097) substitution, and reduction, followed by coupling with the core structure. nih.gov The purification and characterization of the synthesized compounds are typically performed using techniques like HPLC, NMR spectroscopy, and mass spectrometry to ensure their identity and purity before biological testing. nih.gov

Table 2: Examples of Synthetic Reactions for Imidazole Analogue Synthesis

Reaction Type Description Relevance to Imidazole Synthesis Reference
Van Leusen Imidazole Synthesis A reaction that forms an imidazole ring from an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC). A versatile method for creating diverse substituted imidazoles. mdpi.com
N-Alkylation The introduction of an alkyl group onto a nitrogen atom. Used to modify the substituents on the imidazole ring. nih.gov
Condensation Reaction A reaction in which two molecules combine to form a larger molecule, with the loss of a small molecule such as water. Can be used to form the imidazole ring or attach side chains. nih.gov

| Staudinger Reduction | A chemical reaction in which an azide is converted to an amine. | Useful for preparing amine intermediates for further functionalization. | nih.gov |

Biophysical Techniques for Ligand-Target Binding Studies

Once a series of targeted analogues has been synthesized, their interaction with the biological target must be quantified to validate the SAR hypotheses. Biophysical techniques are essential for characterizing the binding affinity, thermodynamics, and kinetics of these interactions. These methods provide direct evidence of ligand-target engagement and are crucial for understanding the molecular basis of a compound's activity.

Several biophysical techniques are commonly employed in drug discovery for this purpose. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information can help to understand the driving forces behind the binding event.

Surface Plasmon Resonance (SPR) is another widely used technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated. This technique is highly sensitive and can be used to screen a large number of compounds.

X-ray crystallography can provide a high-resolution, three-dimensional structure of a ligand bound to its target protein. This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. This structural information can then be used to further refine the design of new analogues with improved binding properties.

Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , particularly Saturation Transfer Difference (STD) NMR and Water-LOGSY, can be used to identify which parts of a ligand are in close contact with the target protein. Differential Scanning Fluorimetry (DSF) , also known as the thermal shift assay, can be used to assess ligand binding by measuring the change in the thermal stability of the target protein upon ligand binding.

The data obtained from these biophysical assays are then correlated with the biological activity data to build a comprehensive understanding of the structure-activity relationship. This iterative process of design, synthesis, and biophysical characterization is a cornerstone of modern drug discovery.

Table 3: Common Biophysical Techniques for Ligand-Target Binding Studies

Technique Information Obtained Application in SAR Validation
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Provides a complete thermodynamic profile of the binding interaction.
Surface Plasmon Resonance (SPR) Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd). Allows for real-time monitoring of binding kinetics.
X-ray Crystallography High-resolution 3D structure of the ligand-target complex. Elucidates the specific molecular interactions driving binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on ligand binding and the ligand's binding epitope. Identifies the parts of the ligand that interact with the target.

| Differential Scanning Fluorimetry (DSF) | Changes in protein thermal stability upon ligand binding. | A high-throughput method for screening for ligand binding. |

Catalytic Applications and Exploitation in Advanced Materials Science

Application of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine Ligands in Catalysis

The utility of this compound as a ligand stems from the distinct properties of its imidazole (B134444) and amine moieties. Imidazole derivatives are well-regarded for their ability to bind with various transition metals, forming stable and catalytically active complexes. nih.gov The nitrogen atoms of the imidazole ring act as effective donors, making them valuable components in ligand design for numerous catalytic processes. nih.govrsc.org

In homogeneous catalysis, ligands based on the this compound scaffold can coordinate with transition metals to create soluble catalysts for a variety of organic transformations. The electronic properties of these ligands can be finely tuned, which is crucial for influencing the activity and selectivity of the metallic center. For instance, imidazolin-2-ylidenamino-substituted phosphines, which share the core imidazole structure, are recognized as highly electron-rich ligands that can enhance the donor capability of a catalyst beyond that of traditional alkylphosphines. researchgate.net

Complexes formed with metals such as ruthenium, palladium, and cobalt are effective in reactions like metathesis, cross-coupling, and hydrogenation. researchgate.netmdpi.com Phosphine-free ruthenium benzylidene complexes incorporating imidazole ligands have demonstrated high efficacy in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, particularly at elevated temperatures where conventional catalysts might falter. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions with Imidazole-Type Ligands
Reaction TypeMetal CenterLigand TypeKey FindingReference
Ring-Closing & Cross-MetathesisRuthenium (Ru)N-Mesityl or N-Benzyl ImidazoleDemonstrates high catalytic activity and stability under harsh, high-temperature conditions. mdpi.com
Suzuki-Miyaura Cross-CouplingPalladium (Pd)Imidazolin-2-ylidenaminophosphineThe strong electron-donating nature of the ligand is beneficial for coupling non-activated aryl chloride substrates. researchgate.net
Asymmetric HydroborationCobalt (Co)Chiral Imidazole IminopyridineAchieves high yields and enantioselectivity for the synthesis of chiral benzhydrols under mild conditions. researchgate.net
Olefin PolymerizationIron (Fe)Bis(arylimine)pyridylComplexes show good catalytic activity, which can be transferred to heterogeneous systems via immobilization. semanticscholar.org

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, ligands like this compound can be immobilized onto solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. semanticscholar.org Common supports include silica (B1680970), alumina (B75360), and various polymers. semanticscholar.org

One effective strategy involves anchoring the ligand to a support material, such as a Merrifield resin or functionalized silica, followed by the introduction of the metal ion. semanticscholar.org This ensures that the active catalytic species is covalently bound to the solid matrix, preventing leaching into the reaction medium. For example, iron catalysts have been successfully heterogenized by immobilization on silica for olefin polymerization and on microporous molecular sieves for oxidation reactions. semanticscholar.org The additional N-substituent on the imidazole ring provides a useful handle for immobilization onto solid supports. researchgate.net

While this compound is an achiral molecule, it serves as a valuable scaffold for the design of chiral ligands for asymmetric catalysis. By introducing chirality—for instance, at the carbon atom of the ethylamine (B1201723) backbone or by using a chiral benzyl (B1604629) group—enantiomerically pure ligands can be synthesized. The imidazole group is a common feature in ligands developed for asymmetric catalysis. nih.gov

These chiral ligands can coordinate with transition metals to catalyze a wide range of enantioselective transformations, producing chiral molecules with high optical purity. The development of axially chiral imidazoles has expanded the toolbox for creating sophisticated ligands and organocatalysts. nih.gov Such catalysts have been successfully applied in reactions including hydroboration and reductive cross-coupling. researchgate.net

Table 2: Applications of Chiral Imidazole-Based Ligands in Asymmetric Synthesis
ReactionCatalyst SystemSignificanceReference
Enantioselective A³-CouplingChiral Biaryl P,N-Ligand with ImidazoleA new design strategy using π-stacking interactions to stabilize the chiral conformation, leading to a superb catalyst for the reaction. acs.org
Reductive Cross-CouplingNickel-Catalyzed with Chiral 8-Quinoline Imidazoline LigandEnables the synthesis of chiral α-alkylated pyrrolidinones with broad substrate scope and high enantioselectivity. researchgate.net
Synthesis of Axially Chiral ImidazolesCation-Directed DesymmetrizationA method to prepare new chiral non-phosphine, 2-aryl imidazoles in high enantioselectivity, which can be readily enriched to optical purity. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The versatile coordination chemistry of imidazole and its derivatives makes them excellent candidates for constructing novel MOFs with tailored properties and functionalities. rsc.org A ligand such as this compound can be incorporated into these frameworks to introduce specific catalytic sites or to modify the pore environment.

The integration of imidazole-containing ligands into MOFs can be achieved through direct synthesis, where the ligand is part of the initial reaction mixture, or via post-synthetic modification (PSM). PSM is a powerful technique where a pre-synthesized MOF is chemically altered. For example, a MOF with available reactive sites, such as UiO-66-NH₂, can be modified by grafting imidazole-containing molecules onto its framework. frontiersin.orgnih.gov

This functionalization can significantly enhance the material's properties. Imidazole-functionalized MOFs have been designed for applications such as selective CO₂ adsorption and catalysis. soton.ac.ukmdpi.com For instance, Schiff base–imidazole-functionalized MOFs have been used as supports for highly dispersed palladium clusters. frontiersin.orgnih.gov These materials exhibited excellent activity in Suzuki coupling reactions under mild conditions and could be reused multiple times without a loss of performance. frontiersin.orgnih.gov The imidazole groups play a crucial role in stabilizing the small metal clusters, preventing their aggregation. frontiersin.orgnih.gov

Table 3: Examples of Imidazole-Functionalized MOFs and Their Applications
MOF SystemFunctionalization MethodApplicationKey Performance MetricReference
Pd⁰@UIO-66–SB–ImPost-synthetic modification of UIO-66-NH₂Suzuki Coupling Reaction>99% yield of biaryl product; reusable for six cycles without loss of activity. frontiersin.orgnih.gov
MIL-101(Cr)-ImidazoleGrafting onto coordinatively unsaturated sitesCO₂ Utilization (Cyclic Carbonate Formation)Significantly improved rate of cyclic carbonate formation compared to the unfunctionalized MOF. soton.ac.uk
TIBM-CuDirect synthesis with TIBM linkerSelective CO₂ AdsorptionCO₂ adsorption capacity of 3.60 mmol/g at 1 bar and 298 K due to open Cu sites and N atoms. mdpi.com

The inherent structure of MOFs allows for the creation of bifunctional or multifunctional catalysts, where different active sites can work synergistically to promote cascade or tandem reactions. acs.orgnih.gov By incorporating a ligand like this compound, it is possible to introduce Lewis basic sites (from the imidazole nitrogen) alongside the Lewis acidic metal nodes of the MOF framework. acs.org

This bifunctionality is highly desirable for complex chemical transformations. For example, in a tandem reaction, one active site can catalyze the first step, and the product can then diffuse to a second type of active site within the same pore to undergo the next transformation. nih.gov A hafnium-based MOF, Hf-MOF-808, demonstrated bifunctional catalysis in the N-alkylation of amines with benzyl alcohol. nih.gov The defective -OH groups on the metallic nodes enhanced alcohol activation, while the unsaturated Hf⁴⁺ sites acted as Lewis acids. nih.gov Similarly, embedding this compound within a MOF could create a system where the metal node activates one substrate while the basic imidazole moiety activates another, facilitating reactions like Knoevenagel condensation followed by hydrogenation. nih.gov

Development of Novel Organic-Inorganic Hybrid Materials

No specific research detailing the incorporation of this compound into organic-inorganic hybrid materials was identified. Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. The interactions between the organic and inorganic phases can range from weak van der Waals forces to strong covalent bonds.

Control over Dimensionality and Extended Frameworks

There is no available research on the use of this compound as a ligand for controlling the dimensionality of extended frameworks such as coordination polymers.

In the broader context of crystal engineering, the geometry and functionality of organic ligands are crucial in dictating the final architecture of coordination polymers. Research on structurally similar ligands, such as 1-benzyl-imidazole, has shown that they can be used to synthesize one- and two-dimensional coordination polymers. In one such case, the use of 1-benzyl-imidazole resulted in a one-dimensional chain structure.

Investigation of Tunable Properties for Functional Materials

No studies were found that investigate the tunable properties of functional materials incorporating this compound.

Generally, the introduction of specific organic molecules, like imidazole derivatives, into materials can allow for the tuning of their properties. For example, doping organic-inorganic hybrid sol-gel matrices with a triarylimidazole derivative has been shown to create pH-sensitive materials with fluorimetric responses. The presence of the imidazole derivative influenced the conductivity and optical properties of the hybrid material. Furthermore, the incorporation of imidazole groups into covalent organic frameworks has been demonstrated to regulate the electronic structure and luminescent properties of the material.

Supramolecular Assemblies and Crystal Engineering

There is a lack of specific information regarding the role of this compound in supramolecular assemblies and crystal engineering.

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of related imidazole-containing coordination polymers, studies have shown how non-covalent interactions, such as hydrogen bonds, can link lower-dimensional structures into higher-dimensional supramolecular networks. For instance, in a one-dimensional coordination polymer constructed with 1-benzyl-imidazole, adjacent chains were connected through C–H···N interactions to form a two-dimensional supramolecular network. This highlights how the substituent groups on the imidazole ring can play a role in directing the final solid-state architecture.

Q & A

Basic Research Questions

Q. How is N-Benzyl-2-(1H-imidazol-1-yl)ethanamine synthesized, and what are the key reaction conditions to optimize yield?

  • Methodological Answer : The compound can be synthesized via a Michael addition reaction or coupling strategies. For example, 2-(1H-imidazol-1-yl)ethanamine derivatives are often prepared by reacting acrylamide intermediates with benzimidazole under reflux conditions in solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) . Key steps include optimizing the amine/diacrylate molar ratio (1.05–1.3) and reaction temperature (e.g., 60°C for 4 days). Purification typically involves silica gel column chromatography with eluents such as CH₂Cl₂:CH₃OH (200:1) . Yield optimization (e.g., 42–65.5%) requires careful control of stoichiometry and solvent selection .

Q. What spectroscopic techniques are employed to characterize this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 1.00 ppm (CH₃), 2.40 ppm (CH₂), and 4.80 ppm (benzyl CH₂) confirm alkyl and aromatic protons. Imidazole protons appear as singlets near δ 7.1–8.1 ppm .
  • IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and 1272 cm⁻¹ (aryl C-N) validate the imidazole and benzyl moieties .
  • HRMS : A molecular ion peak at m/z 386.1244 [M+H]⁺ matches the calculated mass for imidazole-ethylamine derivatives .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) with gradient corrections and exact-exchange terms improve accuracy in predicting thermochemical properties. Key parameters include ionization potentials, proton affinities, and bond dissociation energies. For imidazole derivatives, electron density maps can identify reactive sites, such as the imidazole nitrogen, for electrophilic substitution .

Q. What crystallographic strategies are recommended for determining the crystal structure of benzimidazole derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement). For twinned crystals, employ SHELXD for structure solution .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N–H···N interactions between imidazole and benzyl groups .
  • Validation : Check for ADPs (anisotropic displacement parameters) and residual density peaks to ensure model accuracy .

Q. How do structural modifications at the benzyl or imidazole positions affect the biological activity of such compounds?

  • Methodological Answer :

  • Imidazole Modifications : Introducing electron-withdrawing groups (e.g., NO₂) at the imidazole 4-position enhances DNA intercalation activity, as shown in indolizinoquinolinedione derivatives .
  • Benzyl Substitutions : Adding methyl groups to the benzyl ring improves anti-inflammatory activity by increasing hydrophobic interactions with COX-2 active sites .
  • Activity Assays : Use in vitro models (e.g., topoisomerase inhibition assays) to correlate structural changes with IC₅₀ values. For example, 2-(1H-imidazol-1-yl)ethylamine derivatives show enhanced activity when conjugated with planar aromatic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.